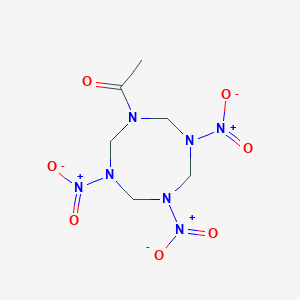
Nitric acid, manganese salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid, manganese salt, commonly referred to as manganese nitrate, is an inorganic compound with the chemical formula ( \text{Mn(NO}_3\text{)}_2 ). It is a highly soluble salt that appears as a pale pink solid. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese nitrate can be synthesized through the reaction of manganese dioxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of manganese dioxide: [ \text{MnO}_2 + 2\text{HNO}_3 \rightarrow \text{Mn(NO}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, manganese nitrate is often produced by reacting metallic manganese with nitric acid. This method is preferred due to its efficiency and cost-effectiveness: [ 3\text{Mn} + 8\text{HNO}_3 \rightarrow 3\text{Mn(NO}_3\text{)}_2 + 2\text{NO} + 4\text{H}_2\text{O} ] The reaction is typically carried out at elevated temperatures to increase the reaction rate and ensure complete conversion of manganese to manganese nitrate .
Types of Reactions:
Oxidation: Manganese nitrate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced to manganese dioxide or other lower oxidation states of manganese.
Substitution: Manganese nitrate can participate in substitution reactions, where the nitrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Reactions with sodium hydroxide or other bases can lead to the formation of manganese hydroxide.
Major Products Formed:
Oxidation: Manganese dioxide (( \text{MnO}_2 ))
Reduction: Manganese oxide (( \text{MnO} ))
Substitution: Manganese hydroxide (( \text{Mn(OH)}_2 ))
Wissenschaftliche Forschungsanwendungen
Manganese nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various manganese compounds and as a catalyst in organic reactions.
Medicine: It is explored for its potential use in cancer treatment and as an adjuvant in vaccines.
Wirkmechanismus
The mechanism by which manganese nitrate exerts its effects varies depending on the application:
Catalysis: In catalytic reactions, manganese nitrate acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate.
Biomedical Applications: Manganese-based nanoparticles derived from manganese nitrate can enhance drug delivery by targeting specific cells and tissues.
Adjuvant in Vaccines: Manganese nitrate can enhance immune responses by activating pathways such as cGAS-STING and NLRP3, leading to increased antigen presentation and T-cell activation.
Vergleich Mit ähnlichen Verbindungen
- Manganese chloride (( \text{MnCl}_2 ))
- Manganese sulfate (( \text{MnSO}_4 ))
- Manganese acetate (( \text{Mn(C}_2\text{H}_3\text{O}_2\text{)}_2 ))
Eigenschaften
CAS-Nummer |
13224-08-3 |
|---|---|
Molekularformel |
HMnNO3 |
Molekulargewicht |
117.951 g/mol |
IUPAC-Name |
manganese;nitric acid |
InChI |
InChI=1S/Mn.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChI-Schlüssel |
BYOBIQOEWYNTMM-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mn+2] |
Kanonische SMILES |
[N+](=O)(O)[O-].[Mn] |
Synonyme |
nitric acid, manganese salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Succinic acid, [1,4-14C]](/img/structure/B88980.png)

![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)






